1-Benzyl-3-(3,5-dimethylphenyl)thiourea
Description
Properties
IUPAC Name |
1-benzyl-3-(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-8-13(2)10-15(9-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSZOAJCYRXLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 3,5-dimethylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted benzyl or dimethylphenyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
1-Benzyl-3-(3,5-dimethylphenyl)thiourea, with the molecular formula , features a thiourea functional group connected to a benzyl and a 3,5-dimethylphenyl moiety. The synthesis typically involves the nucleophilic reaction between benzyl isothiocyanate and 3,5-dimethylaniline in solvents such as ethanol or methanol under reflux conditions. This reaction results in the formation of the thiourea product, which can be purified through recrystallization from suitable solvents.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial enzymes or interference with cellular processes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that thioureas can inhibit specific enzymes relevant to cancer progression, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are implicated in neurodegenerative diseases and cancer cell proliferation . The antioxidant capabilities of this compound further support its potential as a therapeutic agent against oxidative stress-related conditions.
Enzyme Inhibition
In enzyme inhibition studies, this compound has shown promise as an inhibitor of alpha-glucosidase and alpha-amylase, which are important targets in diabetes management. The compound's IC50 values indicate significant inhibitory activity, suggesting its potential use in developing antidiabetic agents .
Coordination Chemistry
The compound can form coordination complexes with metal ions, which may exhibit unique chemical properties. These interactions are essential for understanding its mechanism of action and potential applications in materials science.
Chiral Recognition
Thiourea derivatives like this compound have been explored as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. This application highlights their utility in determining the absolute configuration of various compounds.
Corrosion Inhibition
Recent studies have investigated the use of thioureas as corrosion inhibitors for metals such as steel in acidic environments. The effectiveness of this compound in this context suggests its application in protective coatings and materials engineering .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, it may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse properties based on substituent positions, electronic effects, and structural conformations. Below is a detailed comparison of 1-Benzyl-3-(3,5-dimethylphenyl)thiourea with structurally analogous compounds:
Structural and Electronic Comparisons
- Substituent Position Effects: 1-Benzyl-3-(2,3-dimethylphenyl)thiourea (CAS 131389-20-3) differs by having methyl groups at the 2,3-positions of the phenyl ring. The benzyl group in the target compound enhances solubility in non-polar solvents and may improve biological membrane permeability .
Bond Lengths and Planarity :
- X-ray crystallography of 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea reveals typical thiourea C=S (1.68 Å) and C=O (1.22 Å) bond lengths, with intramolecular N–H⋯O hydrogen bonds stabilizing a planar conformation. The 3,5-dimethylphenyl analog likely exhibits similar planarity, but its electron-donating methyl groups may elongate C–S bonds slightly compared to electron-withdrawing substituents like chlorine .
- In 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea , resonance effects shorten C–N bonds (1.33–1.42 Å), a feature shared by the target compound due to conjugation across the thiourea moiety .
Physicochemical and Commercial Considerations
- Solubility and Stability: Poly(arylene ether sulfone)s bearing 3,5-dimethylphenyl pendants show anisotropic membrane swelling and high hydroxide conductivity (39.9–49.8 mS cm⁻¹ at 80°C).
- Commercial Availability :
Data Table: Key Comparisons
Q & A
Q. What are the standard synthetic protocols for 1-Benzyl-3-(3,5-dimethylphenyl)thiourea?
The compound is typically synthesized via nucleophilic addition of 3,5-dimethylphenylamine to benzoylisothiocyanate. In a representative procedure (), equimolar amounts of benzoylisothiocyanate and the substituted aniline are refluxed in acetone or 1,4-dioxane for 1–4 hours. The product precipitates upon acidification and is purified via recrystallization (methanol/dichloromethane). Key parameters include maintaining anhydrous conditions and stoichiometric control to avoid side reactions. Yield optimization may require adjusting solvent polarity or temperature gradients.
Q. Which analytical techniques are critical for structural confirmation?
X-ray crystallography is the gold standard for resolving bond lengths and torsion angles (e.g., C=S: 1.66–1.67 Å, C=O: 1.22–1.23 Å) and confirming the thione tautomer ( ). Supplementary techniques include:
- NMR : H/C spectra validate aromatic substituents and thiourea NH protons (δ 9–12 ppm).
- FT-IR : Strong C=S (1200–1250 cm) and C=O (1650–1700 cm) stretches confirm functional groups. Discrepancies between crystallographic and spectroscopic data (e.g., bond conjugation effects) require cross-validation ().
Q. What are the primary research applications of this thiourea derivative?
The compound serves as:
- A precursor for heterocyclic synthesis (e.g., benzothiazoles, thiazolidinones) via cyclization with halides or carbonyl compounds ().
- A ligand for transition metals (Pd, Pt) due to its S- and N-donor sites, enabling catalytic or coordination studies ().
- A model for studying hydrogen-bonding networks in crystal engineering ( ).
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction kinetics and product stability?
The 3,5-dimethylphenyl group introduces steric hindrance, slowing nucleophilic attack on benzoylisothiocyanate but enhancing crystallinity via van der Waals interactions ( ). Electron-donating methyl groups increase amine nucleophilicity, favoring thiourea formation over competing urea byproducts. Computational modeling (e.g., DFT) can predict substituent effects on reaction pathways, validated by kinetic studies ( ).
Q. How can contradictions between experimental and theoretical data (e.g., bond lengths, tautomerism) be resolved?
Discrepancies often arise from:
- Dynamic vs. static structures : Solution-phase NMR may average tautomers, while crystallography captures a single conformation ( ).
- Solvent effects : Polar solvents stabilize zwitterionic forms, altering spectroscopic signatures. Mitigation strategies include:
- Temperature-dependent NMR to probe tautomeric equilibria.
- Hirshfeld surface analysis to quantify intermolecular interactions in crystals ( ).
Q. What methodologies optimize catalytic efficiency in metal complexes of this thiourea?
Key factors include:
- Ligand denticity : Monodentate (S) vs. bidentate (S,N) coordination modes, assessed via XAS or single-crystal XRD ().
- Counterion effects : Non-coordinating anions (e.g., PF) enhance metal center accessibility.
- Solvent selection : Low-dielectric solvents (e.g., toluene) favor neutral complexes, while polar solvents stabilize ionic species ().
Q. How do hydrogen-bonding networks impact solid-state properties (e.g., solubility, thermal stability)?
Intramolecular N–H⋯O/S bonds create rigid six-membered rings, reducing solubility in non-polar solvents but enhancing thermal stability (TGA data required). Intermolecular H-bonds (e.g., N–H⋯S) form layered or helical supramolecular architectures, influencing melting points and mechanochemical reactivity ( ).
Methodological Tables
Q. Table 1. Comparative Bond Lengths in Thiourea Derivatives
| Bond Type | This compound (Å) | Reference Compound (Å) | Source |
|---|---|---|---|
| C=S | 1.6629 | 1.671 (N-Benzoyl) | |
| C=O | 1.2246 | 1.228 (Acylthiourea) | |
| C–N (thiourea core) | 1.345–1.394 | 1.338–1.402 |
Q. Table 2. Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reaction Temperature | 60–80°C (reflux) | Higher yields, slower decomposition | |
| Solvent Polarity | Medium (acetone/dioxane) | Balances solubility and reactivity | |
| Purification Method | Recrystallization (MeOH/CHCl) | Removes unreacted aniline |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
